Jaconine
Overview
Description
Jaconine is a pyrrolizidine alkaloid . It is derived from jacoline, with the secondary hydroxy group replaced by a chlorine . The molecular formula of Jaconine is C18H26ClNO6 .
Molecular Structure Analysis
Jaconine has a molecular weight of 387.855 Da . It contains a total of 54 bonds, including 28 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 2 five-membered rings, 1 eight-membered ring, 1 twelve-membered ring, 2 aliphatic esters, 1 aliphatic tertiary amine, 2 hydroxyl groups, 2 tertiary alcohols, and 1 Pyrrolidine .
Physical And Chemical Properties Analysis
Jaconine is a white powder . It has a molecular weight of 387.86 and a molecular formula of C18H26ClNO6 .
Scientific Research Applications
Alkaloids of Senecio jacobaea
Jaconine is a pyrrolizidine alkaloid found in Senecio jacobaea, commonly known as ragwort. The study of these alkaloids, including jaconine, has revealed insights into their structure and interconversion processes. Jacobine and jaconine, for instance, are interconvertible through the addition and loss of hydrogen chloride, influencing their optical rotation. This understanding contributes to the broader knowledge of alkaloid chemistry and plant biochemistry (Bradbury & Willis, 1956).
Genotoxicity Studies
Research on the genotoxicity of pyrrolizidine alkaloids like jacobine, closely related to jaconine, in rats has provided insights into the DNA damage these compounds can cause. This research is crucial in understanding the toxicological profile of pyrrolizidine alkaloids and has implications in fields like pharmacology and toxicology (Petry et al., 1986).
Relationship with Plant Defense Mechanisms
A study on plant hybrids of Jacobaea vulgaris and Jacobaea aquatica explored the role of pyrrolizidine alkaloids, including jaconine, in plant defense against herbivores like the western flower thrips. This research provides valuable insights into the ecological role of these alkaloids and their importance in plant-insect interactions (Cheng et al., 2011).
Occurrence in Honey and Health Risks
Research has also shown that pyrrolizidine alkaloids from Senecio jacobaea, including jaconine, can be present in honey produced from the nectar of this species. This finding is significant in food safety and public health, highlighting potential health risks associated with these alkaloids (Deinzer et al., 1977).
properties
IUPAC Name |
4-(1-chloroethyl)-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO6/c1-10-8-18(24,11(2)19)16(22)26-13-5-7-20-6-4-12(14(13)20)9-25-15(21)17(10,3)23/h4,10-11,13-14,23-24H,5-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPJPJSVQMEGBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(C(C)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963982 | |
Record name | 20-Chloro-12,15-dihydroxy-15,20-dihydrosenecionan-11,16-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Jaconine | |
CAS RN |
480-75-1 | |
Record name | Jaconine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 20-Chloro-12,15-dihydroxy-15,20-dihydrosenecionan-11,16-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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